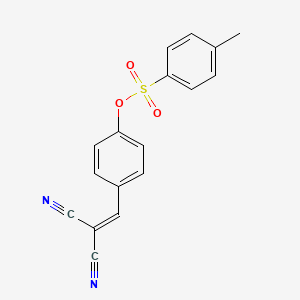
4-(2,2-Dicyanoethenyl)phenyl 4-methylbenzene-1-sulfonate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-(2,2-Dicyanoethenyl)phenyl 4-methylbenzene-1-sulfonate is a chemical compound known for its unique structure and properties It consists of a phenyl ring substituted with a dicyanoethenyl group and a methylbenzene-1-sulfonate group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2,2-Dicyanoethenyl)phenyl 4-methylbenzene-1-sulfonate typically involves the reaction of 4-methylbenzenesulfonyl chloride with 4-(2,2-dicyanoethenyl)phenol under basic conditions. The reaction is carried out in the presence of a base such as triethylamine or pyridine, which facilitates the nucleophilic substitution of the sulfonyl chloride group by the phenol group. The reaction is usually conducted at room temperature or slightly elevated temperatures to ensure complete conversion.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.
化学反应分析
Types of Reactions
4-(2,2-Dicyanoethenyl)phenyl 4-methylbenzene-1-sulfonate undergoes various chemical reactions, including:
Electrophilic Aromatic Substitution: The phenyl ring can participate in electrophilic aromatic substitution reactions, such as nitration, sulfonation, and halogenation.
Nucleophilic Aromatic Substitution: The presence of electron-withdrawing groups like the dicyanoethenyl group makes the compound susceptible to nucleophilic aromatic substitution reactions.
Reduction: The dicyanoethenyl group can be reduced to the corresponding amine or alkyl group under appropriate conditions.
Common Reagents and Conditions
Electrophilic Aromatic Substitution: Reagents such as nitric acid, sulfuric acid, and halogens (e.g., chlorine, bromine) are commonly used.
Nucleophilic Aromatic Substitution: Strong nucleophiles like hydroxide ions, amines, or alkoxides are employed.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) are used.
Major Products Formed
Electrophilic Aromatic Substitution: Substituted derivatives of the phenyl ring, such as nitro, sulfonyl, or halogenated compounds.
Nucleophilic Aromatic Substitution: Substituted phenyl derivatives with nucleophiles replacing the dicyanoethenyl group.
Reduction: Amines or alkyl derivatives of the original compound.
科学研究应用
4-(2,2-Dicyanoethenyl)phenyl 4-methylbenzene-1-sulfonate has several scientific research applications:
Organic Synthesis: It serves as a building block for the synthesis of more complex organic molecules.
Materials Science: The compound is used in the development of advanced materials, such as polymers and liquid crystals, due to its unique electronic properties.
Pharmaceuticals: It is investigated for its potential use in drug development, particularly in the design of molecules with specific biological activities.
Analytical Chemistry: The compound is used as a standard or reference material in various analytical techniques, including spectroscopy and chromatography.
作用机制
The mechanism of action of 4-(2,2-Dicyanoethenyl)phenyl 4-methylbenzene-1-sulfonate depends on its specific application. In organic synthesis, it acts as a reactive intermediate that can undergo various chemical transformations. In materials science, its electronic properties influence the behavior of the materials it is incorporated into. In pharmaceuticals, the compound may interact with specific molecular targets, such as enzymes or receptors, to exert its biological effects.
相似化合物的比较
Similar Compounds
- 4-(2,2-Dicyanoethenyl)phenyl 4-methylbenzenesulfonamide
- 4-(2,2-Dicyanoethenyl)phenyl 4-methylbenzenesulfonyl chloride
- 4-(2,2-Dicyanoethenyl)phenyl 4-methylbenzenesulfonic acid
Uniqueness
4-(2,2-Dicyanoethenyl)phenyl 4-methylbenzene-1-sulfonate is unique due to the presence of both the dicyanoethenyl and sulfonate groups, which impart distinct electronic and chemical properties. This combination makes it particularly useful in applications requiring specific reactivity and stability.
属性
CAS 编号 |
60595-35-9 |
|---|---|
分子式 |
C17H12N2O3S |
分子量 |
324.4 g/mol |
IUPAC 名称 |
[4-(2,2-dicyanoethenyl)phenyl] 4-methylbenzenesulfonate |
InChI |
InChI=1S/C17H12N2O3S/c1-13-2-8-17(9-3-13)23(20,21)22-16-6-4-14(5-7-16)10-15(11-18)12-19/h2-10H,1H3 |
InChI 键 |
AEJMVPNLXNKPKZ-UHFFFAOYSA-N |
规范 SMILES |
CC1=CC=C(C=C1)S(=O)(=O)OC2=CC=C(C=C2)C=C(C#N)C#N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















